molecular formula C10H14N2O2 B1360994 3-(3-Methoxyphenyl)propanohydrazide CAS No. 425674-89-1

3-(3-Methoxyphenyl)propanohydrazide

Cat. No. B1360994
CAS RN: 425674-89-1
M. Wt: 194.23 g/mol
InChI Key: QKYJPNFDEZUAGS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)propanohydrazide (3-MPH) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. 3-MPH is a versatile compound that has a wide range of applications in many scientific fields, including biochemistry, pharmacology, and toxicology. In

Scientific Research Applications

Antimicrobial Activity

The synthesis of hydrazides and ylidenhydrazides of certain derivatives, including those with methoxyphenyl groups, has been explored. These compounds have demonstrated significant antimicrobial activity, with the introduction of a methoxyphenyl radical increasing their efficacy (Samelyuk & Kaplaushenko, 2013).

Mechanofluorochromic Properties

Studies on 3-aryl-2-cyano acrylamide derivatives, including those with methoxyphenyl groups, revealed varying optical properties due to different stacking modes. These properties have potential applications in fluorescence switching technologies (Song et al., 2015).

Synthesis and Structure Determination

Research has been conducted on synthesizing and determining the structure of compounds related to 3-(3-Methoxyphenyl)propanohydrazide, which can aid in understanding their chemical properties and potential applications (Kariuki et al., 2022).

Corrosion Protection

Compounds related to 3-(3-Methoxyphenyl)propanohydrazide have been investigated for their corrosion protection behavior. They have shown effectiveness as inhibitors, highlighting potential industrial applications in materials protection (Paul, Yadav, & Obot, 2020).

properties

IUPAC Name

3-(3-methoxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJPNFDEZUAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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